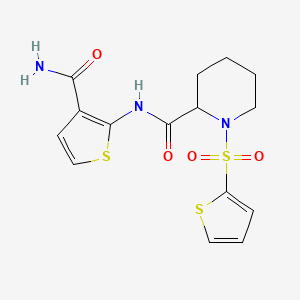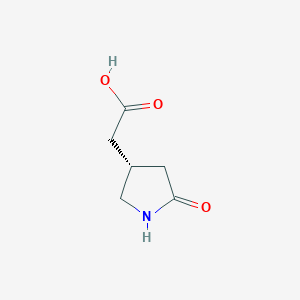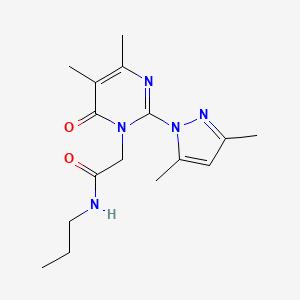
2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide is complex, with a sulfonamide group attached to a benzenesulfonamide molecule that is further substituted with three methyl groups and a naphthyl group.Scientific Research Applications
Analytical Chemistry Application
A study by Alonso, Castillo, and Barceló (1999) utilized highly water-soluble benzene- and naphthalenesulfonates in the chemical, pharmaceutical, tannery, paper, and textile industries for the enrichment of industrial wastewaters. The research highlighted the use of Isolute ENV+ polystyrene divinylbenzene sorbent for the enrichment of these sulfonates from industrial wastewaters, demonstrating the compound's relevance in environmental analytical chemistry for pollution monitoring and management in industrial effluents (Alonso, Castillo, & Barceló, 1999).
Synthetic Chemistry and Biological Screening
El-Gaby et al. (2018) synthesized a series of sulfonamide derivatives, including 4-((4-hydroxynaphthalen-1-yl)diazenyl)benzenesulfonamides, by diazotization and coupling with 1-naphthol in alkaline medium. These compounds were evaluated for their antimicrobial activities, illustrating the compound's potential as a precursor for producing materials with biological relevance (El-Gaby et al., 2018).
Human Carbonic Anhydrase Inhibitors
Cornelio et al. (2016) prepared benzenesulfonamides bearing various substituted (hetero)aryl rings and evaluated them as human carbonic anhydrase (hCA) inhibitors. This research underlines the potential therapeutic applications of sulfonamide derivatives in medicine, particularly for targeting tumor-associated isoforms of hCA, highlighting the importance of sulfonamides in drug development and cancer therapy (Cornelio et al., 2016).
Antibacterial Agents
Abbasi et al. (2015) involved the synthesis of N-alkyl/aralkyl-4-methyl-N-(naphthalen-1yl)benzenesulfonamides, which were found to be potent antibacterial agents. The study demonstrated the structural elucidation of these compounds and their screening for antibacterial and anti-enzymatic potentials, indicating their importance in developing new antibacterial agents (Abbasi et al., 2015).
Ethylene Polymerization and Copolymerization
Wu, Chen, and Chen (2016) discussed the use of naphthalene-bridged phosphine–sulfonate ligands in ethylene polymerization and copolymerization, showcasing the role of such compounds in the field of materials science for creating polymers with specific properties (Wu, Chen, & Chen, 2016).
Safety and Hazards
While specific safety and hazard information for 2,4,6-trimethyl-N-(1-naphthyl)benzenesulfonamide is not available, general safety measures for handling chemicals should be followed. These include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
properties
IUPAC Name |
2,4,6-trimethyl-N-naphthalen-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-11-14(2)19(15(3)12-13)23(21,22)20-18-10-6-8-16-7-4-5-9-17(16)18/h4-12,20H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWRHAGHENJBMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC=CC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3,5-dimethylphenoxy)ethyl]thiophene-2-sulfonamide](/img/structure/B2832733.png)

![((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)(3-(trifluoromethyl)phenyl)methanone](/img/structure/B2832735.png)
![3-cyclohexyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2832740.png)
![N-[2-(3-chlorophenyl)-2-methoxypropyl]-3,4-difluorobenzamide](/img/structure/B2832742.png)


![N-(3-methoxybenzyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2832746.png)
![1-[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carbonyl]-5-methoxy-2,3-dihydro-1H-indole](/img/structure/B2832747.png)

![ethyl 4-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2832750.png)


![3-(3-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2832755.png)